molecular formula C18H13N3O3 B2582831 (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide CAS No. 388623-92-5

(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2582831
CAS No.: 388623-92-5
M. Wt: 319.32
InChI Key: GUARZKXZDAQMAM-UZYVYHOESA-N
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Description

(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic synthetic chemical entity designed for research applications, particularly in the field of oncology. Its structure is based on the iminocoumarin scaffold, a class of compounds where the typical ketone at the 2nd position of the coumarin ring is replaced by an imine group, a modification known to be explored for developing cytotoxic agents . This specific structural motif is of significant interest in medicinal chemistry for the development of novel anticancer therapeutics. Research on closely related 2-imino-2H-chromene-3-carboxamide analogues has demonstrated potent cytotoxic activity against a range of human cancer cell lines, showing particular promise against lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (Caco-2) cells . The presence of the 8-methoxy group on the chromene ring is a feature found in other biologically active chromene derivatives, which are recognized as core structures in many natural products and have been associated with anti-inflammatory and anticancer activities . The (Z)-configuration of the imino group and the ortho-cyanophenyl substitution are critical structural features that likely influence the compound's spatial geometry and potential interactions with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-15-8-4-6-11-9-13(17(20)22)18(24-16(11)15)21-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARZKXZDAQMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C#N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 8-methoxy-2H-chromene-3-carboxylic acid.

    Formation of the Imino Group: The carboxylic acid is then converted into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is reacted with 2-aminobenzonitrile to form the imino intermediate.

    Cyclization: The imino intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide can be elucidated by comparing it with analogs differing in substituents, ring saturation, and carboxamide modifications. Below is a systematic analysis:

Substituent Variations on the Phenyl Ring

  • 2-Cyanophenyl vs. Halogenated Phenyl Groups: The compound 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (, Compound 15) replaces the 2-cyanophenyl group with a 2-chlorophenyl moiety.
  • Positional Isomerism of Cyano Substituents: The screening compound (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide () features a 4-cyanophenyl group instead of 2-cyano. The para-substitution likely enhances steric accessibility for target interactions compared to the ortho-substituted target compound .

Modifications on the Chromene Ring

  • Methoxy Position: Compound 19 in , (Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide, has a methoxy group at position 7 rather than 8. This positional shift could disrupt the chromene ring’s planarity, affecting solubility or target binding .
  • Ethoxy vs. Methoxy Substituents: The analog (Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide () substitutes methoxy with ethoxy at position 8. The bulkier ethoxy group may enhance lipophilicity but reduce metabolic stability .

Carboxamide Group Modifications

  • Acetylation of the Carboxamide :
    Compounds like 1319-0025 () and 1319-0026 () feature an acetylated carboxamide (N-acetyl group). Acetylation can improve membrane permeability but may reduce hydrogen-bonding capacity compared to the free amide in the target compound .

Structure-Activity Relationship (SAR) Insights

  • In contrast, para-substitution (4-cyano) could enhance π-π stacking with aromatic residues .
  • Methoxy Group Role :
    The 8-methoxy group in the target compound likely stabilizes the chromene ring via intramolecular hydrogen bonding, a feature absent in 7-methoxy analogs .

Data Tables

Table 1: Structural Comparison of Chromene Derivatives

Compound Name Phenyl Substituent Chromene Substituent Carboxamide Group Molecular Weight (g/mol) Key Reference
Target Compound 2-cyanophenyl 8-methoxy Free amide ~364*
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-chlorophenyl 8-methoxy Free amide ~353*
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-cyanophenyl 8-methoxy Acetylated 361.35
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide (19) 4-cyanophenyl 7-methoxy Free amide 306.08†

*Calculated based on molecular formula; †Includes core structure without additional substituents.

Biological Activity

(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound has a unique structure characterized by a chromene backbone with an imino group and a cyanophenyl substituent. The synthesis typically involves several steps:

  • Preparation of 8-methoxy-2H-chromene-3-carboxylic acid .
  • Formation of the imino group by converting the carboxylic acid into an acid chloride and reacting it with 2-aminobenzonitrile.
  • Cyclization to yield the final product.

The compound's IUPAC name is 2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide, with the molecular formula C18H16N3O3C_{18}H_{16}N_{3}O_{3} .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives of 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrated that this compound showed equipotent activity against several cancer cell lines when compared to standard chemotherapeutics like 5-fluorouracil and docetaxel. Specifically, it displayed cytotoxic effects on human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity (e.g., IC50 = 8.5 μM against MCF-7) .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The structural features of the compound facilitate binding to these targets, potentially leading to modulation of their activity. This interaction can trigger pathways associated with apoptosis in cancer cells, contributing to its anticancer effects .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Comparison Standard
This compoundMCF-78.55-Fluorouracil
This compoundA5490.9Docetaxel
Other derivativesCaco-29.9-

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities, although further investigations are necessary to elucidate these effects fully .

Q & A

Q. What are the established synthetic routes for (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the imino group via condensation with 2-cyanophenylamine.
  • Step 3 : Functionalization of the carboxamide group using activated esters or coupling reagents (e.g., EDC/HOBt). Optimization strategies include:
  • Temperature control (60–80°C for imino bond formation).

  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).

  • Catalysts (e.g., p-toluenesulfonic acid for cyclization).
    Yields range from 45% to 72% depending on purification methods (e.g., HPLC for >95% purity) .

    Table 1 : Synthetic Yields Under Varied Conditions

    StepSolventCatalystYield (%)
    1EthanolH₂SO₄68
    2DMFNone52
    3THFEDC/HOBt70

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for confirmation?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the imino group and methoxy substitution pattern.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 376.12).
  • X-ray Crystallography : Resolves stereochemical ambiguities; the Z-configuration is confirmed by dihedral angles between chromene and phenyl rings .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

Documented activities include:

  • Anticancer : IC₅₀ values of 8–15 µM in HeLa and MCF-7 cell lines via MTT assays.
  • Antimicrobial : Zone of inhibition (12–18 mm) against S. aureus and E. coli in disk diffusion assays.
  • Anti-inflammatory : 40–60% inhibition of COX-2 in enzyme-linked immunosorbent assays (ELISA). Assays require standardized cell culture conditions (e.g., 5% CO₂, 37°C) and controls (e.g., DMSO for solvent effects) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action, and what are the limitations of these models?

  • Target Prediction : Tools like PASS (Prediction of Activity Spectra) suggest affinity for kinases (e.g., EGFR) and GPCRs.
  • Docking Workflow :

Prepare ligand (compound) and receptor (e.g., EGFR PDB: 1M17) structures.

Use AutoDock Vina for binding energy calculations (∆G ≈ -9.2 kcal/mol indicates strong binding).

  • Limitations :
  • Static models ignore protein flexibility.
  • Solvent effects and entropy changes are often oversimplified.
    Experimental validation (e.g., SPR binding assays) is critical .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Common issues and solutions:

  • Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments (n ≥ 3).
  • Assay Conditions : Control pH, serum concentration, and incubation time.
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of published data can identify trends (e.g., higher potency in hypoxia-mimetic conditions) .

Q. How does the substitution pattern (e.g., 2-cyanophenyl vs. 3-fluorophenyl) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • 2-Cyanophenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2).
  • Methoxy at C8 : Improves solubility and membrane permeability (logP ≈ 2.1). Table 2 : Activity Comparison of Analogues
SubstituentIC₅₀ (µM, HeLa)logP
2-Cyanophenyl (target)9.52.1
3-Fluorophenyl14.22.4
4-Methoxyphenyl22.71.8
The 2-cyanophenyl derivative shows superior potency due to electronic and steric effects .

Q. What experimental designs are recommended for studying metabolic stability and toxicity in preclinical models?

  • Metabolic Stability :
  • Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.
  • Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
    • Toxicity Screening :
  • AMES test for mutagenicity.
  • Zebrafish embryo model (LC₅₀ and teratogenicity).
  • Hepatotoxicity markers (ALT/AST levels in primary hepatocytes).
    Dose-response curves (0.1–100 µM) ensure relevance to therapeutic windows .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) and biological assay protocols in detail.
  • Ethical Compliance : Follow institutional guidelines for in vivo studies (e.g., IACUC approval).

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